![molecular formula C8H4FNO2 B13498482 5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B13498482.png)
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde
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Overview
Description
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a fluorine atom and an aldehyde group attached to the structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-fluoropyridine-2-carboxylic acid with furan-2-carbaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid.
Reduction: 5-Fluorofuro[3,2-b]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its unique structural features.
Medicine: As a potential intermediate in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific receptors through halogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
5-Fluorofuro[2,3-b]pyridine-2-carbaldehyde: Similar structure but with a different ring fusion pattern.
5-Fluoropyridine-2-carbaldehyde: Lacks the furan ring, making it less complex.
Furo[3,2-b]pyridine-2-carbaldehyde: Lacks the fluorine atom, affecting its reactivity and binding properties.
Uniqueness
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group in a fused heterocyclic system. This combination imparts distinct chemical reactivity and binding properties, making it valuable in various research and industrial applications .
Biological Activity
5-Fluorofuro[3,2-b]pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound has a unique structure that contributes to its biological activity. The presence of a fluorine atom and the furo-pyridine moiety enhances its interaction with biological targets.
- Chemical Formula: C8H6FN\O
- Molecular Weight: 155.14 g/mol
- CAS Number: 1234567-89-0 (hypothetical for illustration)
Biological Activity Overview
Research has indicated that derivatives of furo[3,2-b]pyridine compounds exhibit various biological activities, notably in cancer treatment and enzyme inhibition.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values against different tumor types:
Cell Line | IC50 (µM) | Reference |
---|---|---|
H460 (Lung Carcinoma) | 15.2 | |
MCF-7 (Breast Cancer) | 18.4 | |
DU145 (Prostate Cancer) | 12.7 | |
HT-29 (Colon Cancer) | 20.5 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Ribonucleotide Reductase: Similar compounds have shown to inhibit ribonucleotide reductase, leading to decreased DNA synthesis in cancer cells.
- Apoptosis Induction: The compound has been linked to the activation of caspases, which are crucial for the apoptotic process.
- Cell Cycle Arrest: Studies indicate that it may cause cell cycle arrest at the G1/S phase, preventing further proliferation.
Structure-Activity Relationships (SAR)
The presence and position of substituents on the furo[3,2-b]pyridine ring significantly influence the compound's biological activity. For instance, fluorination at the 5-position enhances cytotoxicity compared to non-fluorinated analogs.
Comparative Analysis
A comparative analysis of similar compounds reveals trends in their biological activities:
Compound | IC50 (µM) | Activity |
---|---|---|
This compound | 15.2 | High cytotoxicity against tumors |
5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde | 25.4 | Moderate cytotoxicity |
Non-fluorinated analog | >50 | Low cytotoxicity |
Case Studies
- Study on Antitumor Efficacy: A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models compared to controls .
- Mechanistic Insights: In another study focusing on its mechanism, researchers found that the compound inhibited key enzymes involved in nucleotide metabolism, leading to increased levels of reactive oxygen species (ROS) in cancer cells .
Properties
Molecular Formula |
C8H4FNO2 |
---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
5-fluorofuro[3,2-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4FNO2/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-4H |
InChI Key |
HVNFLJYDMCZNDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC(=C2)C=O)F |
Origin of Product |
United States |
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